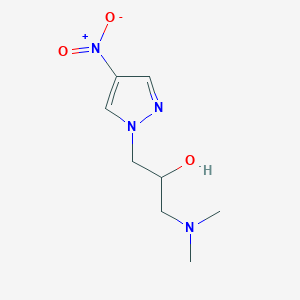
1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
Cat. No. B8299142
M. Wt: 214.22 g/mol
InChI Key: HDNHWXCPHBGUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09040545B2
Procedure details


1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (253 mg, 1.18 mmol) and palladium on carbon (10%, 25 mg) were stirred in ethanol (5 mL) under a balloon of hydrogen for 24 h. The palladium was removed by filtration through celite and the solution was concentrated to afford 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol as a brown oil (200 mg), which was used crude in the following reaction.
Quantity
253 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH:4]([OH:14])[CH2:5][N:6]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[N:7]1.[H][H]>[Pd].C(O)C>[NH2:11][C:9]1[CH:8]=[N:7][N:6]([CH2:5][CH:4]([OH:14])[CH2:3][N:2]([CH3:1])[CH3:15])[CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
253 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(CN1N=CC(=C1)[N+](=O)[O-])O)C
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The palladium was removed by filtration through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=NN(C1)CC(CN(C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
